molecular formula C20H14ClN3O3S B11149046 (3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-acetyl-5-oxo-2-thioxoimidazolidin-4-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11149046
M. Wt: 411.9 g/mol
InChI Key: GXVRDVLCJBZKGR-MSUUIHNZSA-N
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Description

3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including an indole core, a chlorophenyl moiety, and a sulfanylideneimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe final steps involve the formation of the sulfanylideneimidazolidine ring under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4Z)-3-ACETYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]-1-[(2-CHLOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(3Z)-3-(3-acetyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)-1-[(2-chlorophenyl)methyl]indol-2-one

InChI

InChI=1S/C20H14ClN3O3S/c1-11(25)24-17(18(26)22-20(24)28)16-13-7-3-5-9-15(13)23(19(16)27)10-12-6-2-4-8-14(12)21/h2-9H,10H2,1H3,(H,22,26,28)/b17-16-

InChI Key

GXVRDVLCJBZKGR-MSUUIHNZSA-N

Isomeric SMILES

CC(=O)N1/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NC1=S

Origin of Product

United States

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